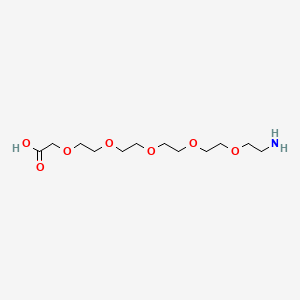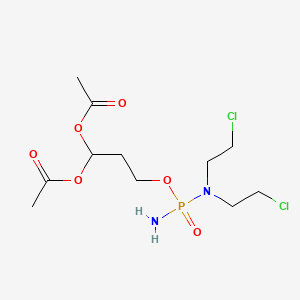
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3,3-bis(acetyloxy)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldophosphamide is a novel stable aldophosphamide analogue and a novel stable aldophosphamide analogue.
Wissenschaftliche Forschungsanwendungen
1. Role in Biological Activities of Cyclophosphamide
N,N-Bis(2-chloroethyl)phosphorodiamidic acid, a derivative of cyclophosphamide, has been identified as playing a significant role in the drug's biological activities. It exhibits potent alkylating properties and demonstrates both in vivo and in vitro antitumor activity (Colvin, Padgett, & Fenselau, 1973).
2. Synthesis and Hydrolytic Reactivity in Cancer Research
Research on the synthesis and base-catalyzed hydrolytic reactivity of O-aryl phosphorodiamidates, including N,N-Bis(2-chloroethyl)phosphorodiamidic acid, has been conducted. These compounds are studied as potential prodrugs in cancer treatment, with investigations focusing on their hydrolysis kinetics and anticancer efficacy (Chiu, Tsui, & Zon, 1979).
3. Application in Labelled Compound Synthesis
In research involving isotopic labeling, this compound has been synthesized with isotopic enrichment for use in scientific studies, particularly in understanding the metabolism of cyclophosphamide and its derivatives (Ludeman et al., 1993).
4. Use in Bronsted Acid Catalysis
Phosphorodiamidic acid has been developed as an efficient Bronsted acid catalyst in the Mannich reaction, demonstrating its potential as a structural motif in enantioselective catalysis (Terada, Sorimachi, & Uraguchi, 2006).
5. Covalent DNA-Protein Cross-Linking
This compound, as a metabolite of cyclophosphamide, is capable of forming covalent DNA-protein cross-links in human cells. Such cross-linking is significant in understanding the drug's mechanism of action in cancer therapy (Arnold Scott Groehler IV et al., 2016).
Eigenschaften
CAS-Nummer |
113341-60-9 |
|---|---|
Produktname |
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3,3-bis(acetyloxy)propyl ester |
Molekularformel |
C11H21Cl2N2O6P |
Molekulargewicht |
379.17 g/mol |
IUPAC-Name |
[1-acetyloxy-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropyl] acetate |
InChI |
InChI=1S/C11H21Cl2N2O6P/c1-9(16)20-11(21-10(2)17)3-8-19-22(14,18)15(6-4-12)7-5-13/h11H,3-8H2,1-2H3,(H2,14,18) |
InChI-Schlüssel |
QSXPVYOILSESJY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
acetaldophosphamide aldophosphamide acetal diacetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



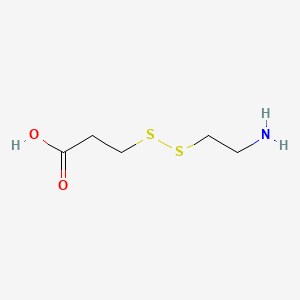
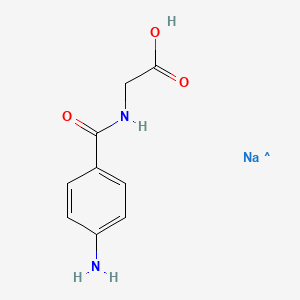

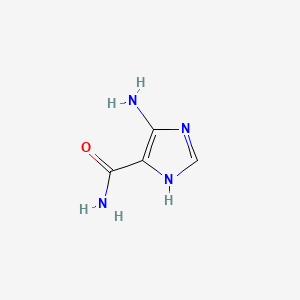
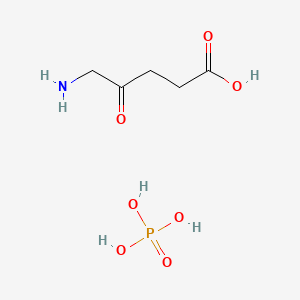
![3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B1664890.png)
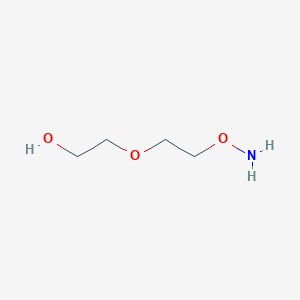
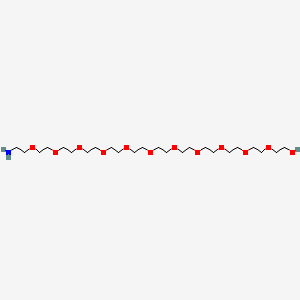
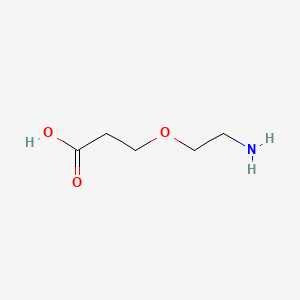
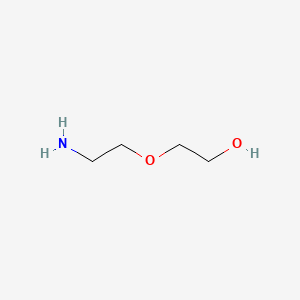
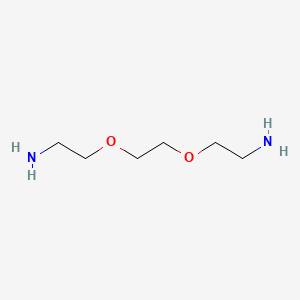
![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)

